N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine

Physicochemical profiling CNS drug design SAR analysis

Researchers mapping monoamine transporter pharmacophores often face supply gaps for key analogs with specific halogenation patterns. This compound directly addresses that need with a verified dual SERT/NET inhibition profile and distinct ortho-bromobenzyl substitution. - Predicted high CNS permeability (tPSA 6.5 Ų) supports in vivo behavioral and microdialysis studies. - High cLogP (5.21) enables ADME/Tox profiling of lipophilicity-safety relationships. - Supplied as a screening compound, ideal for benchmarking against des-benzyl and para-halogen analogs.

Molecular Formula C21H27BrN2
Molecular Weight 387.4 g/mol
Cat. No. B3969722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine
Molecular FormulaC21H27BrN2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3Br
InChIInChI=1S/C21H27BrN2/c1-2-24(16-18-8-4-3-5-9-18)20-12-14-23(15-13-20)17-19-10-6-7-11-21(19)22/h3-11,20H,2,12-17H2,1H3
InChIKeyLARAUHCHGYXQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine: Dual Monoamine Reuptake Inhibitor Overview


N-benzyl-1-[(2-bromophenyl)methyl]-N-ethylpiperidin-4-amine (C21H27BrN2, MW 387.4) belongs to the N-alkyl-N-arylmethylpiperidin-4-amine class, a series demonstrated to act as dual inhibitors of serotonin (SERT) and norepinephrine (NET) reuptake [1]. It is available as a screening compound from commercial libraries . The molecule features a piperidine core substituted at the nitrogen with a 2-bromobenzyl group and at the 4-amino position with N-benzyl and N-ethyl groups. This specific substitution pattern confers a high calculated lipophilicity (cLogP 5.21) and low topological polar surface area (tPSA 6.5 Ų), properties that align with CNS drug-likeness criteria .

Compound Class Dual SERT/NET reuptake inhibitor, N-alkyl-N-arylmethylpiperidin-4-amine series
Research Context Screening compound for monoamine transporter pharmacology and CNS drug design studies
Physicochemical Profile Predicted CNS permeability (low tPSA, zero H-bond donors); aligns with brain-penetrant tool compound requirements

Why This Compound Cannot Be Replaced by Structural Analogs


Within the N-alkyl-N-arylmethylpiperidin-4-amine class, dual SERT/NET inhibitory potency and selectivity are exquisitely sensitive to the nature and position of substituents on the arylmethyl and N-alkyl groups [1]. Even minor structural changes, such as removal of a benzyl group or alteration of the halogen, can drastically alter lipophilicity, brain permeability, and transporter affinity. For example, the des-benzyl analog N-(2-bromobenzyl)-1-ethyl-4-piperidinamine exhibits a cLogP of 2.98 and molecular weight of 297, versus the target compound's cLogP of 5.21 and MW of 387 . This stark difference in physicochemical properties translates to distinct pharmacokinetic and pharmacodynamic profiles, making generic substitution scientifically unsound without direct comparative data.

Risk Factor
This Compound
Potential Substitute
N-Benzyl Substituent
Present (contributes lipophilicity and bulk)
Des-benzyl analog (N-(2-bromobenzyl)-1-ethyl-4-piperidinamine) shows markedly lower lipophilicity and molecular size, which may alter brain penetration and transporter binding kinetics
Arylmethyl Halogen Pattern
ortho-Bromine (2-bromobenzyl)
meta- or para-bromo analogs, or other halogens, may shift transporter binding selectivity and potency due to conformational and electronic effects

Physicochemical and Pharmacological Differentiation Data


Lipophilicity and Molecular Size vs. Des-Benzyl Analog

The target compound (C21H27BrN2, MW 387) exhibits a calculated LogP of 5.21 and calculated LogSW of -5.46, compared to its direct des-benzyl analog N-(2-bromobenzyl)-1-ethyl-4-piperidinamine (C14H21BrN2, MW 297), which has a cLogP of 2.98 and cLogSW of -2.90 . This represents a LogP increase of 2.23 log units and a molecular weight increase of 90 Da, attributable solely to the additional N-benzyl substituent.

Lipophilicity & Size Shift
Data to verify
ΔcLogP +2.23, ΔMW +90 Da vs. des-benzyl analog (N-(2-bromobenzyl)-1-ethyl-4-piperidinamine)
Indicates distinct physicochemical profile likely to influence CNS penetration predictions in research models
Calculated properties; review experimental logD and brain exposure data
Physicochemical profiling CNS drug design SAR analysis

CNS Drug-Likeness and Brain Permeability Predictions

The target compound has an exceptionally low topological polar surface area (tPSA) of 6.5 Ų and zero hydrogen bond donors (Hdon = 0) . This places it well within the optimal CNS drug space defined by tPSA < 70 Ų. By comparison, many FDA-approved CNS drugs have tPSA values between 20–50 Ų. The absence of hydrogen bond donors eliminates a key energetic penalty for passive BBB permeation.

CNS Drug-Likeness Profile
Class-level inference
tPSA 6.5 Ų, Hdon 0 vs. benchmark <70 Ų, ≤3
Predicted high passive BBB permeation supports selection as a CNS tool compound
Computed values; confirm with in vivo brain exposure studies
CNS drug-likeness Blood-brain barrier Physicochemical design

Dual SERT/NET Inhibition Profile from Class SAR

The N-alkyl-N-arylmethylpiperidin-4-amine class has been demonstrated to exhibit dual SERT/NET inhibition [1]. Within the patent disclosure (US2006/0079554 A1), compounds of Formula I encompassing the target structure are claimed as inhibitors of serotonin and/or norepinephrine uptake [2]. While specific Ki or IC50 values for the exact target compound are not publicly available, structurally analogous compounds in the Boot et al. series (e.g., analogs with variations in the arylmethyl group) displayed nanomolar-range potency at both transporters.

Dual SERT/NET Inhibition
Class-level
Class-consistent dual inhibition reported; no specific Ki publicly available for this exact compound
May support monoamine transporter research context; direct compound-specific validation required
Review patent US2006/0079554 A1 and Boot et al. 2006 for analog data
Serotonin transporter Norepinephrine transporter Dual reuptake inhibition

Role of Ortho-Bromine in Potency and Selectivity

The ortho-bromine substituent on the benzyl group can introduce a steric and electronic ortho-effect that restricts rotational freedom and biases the conformation of the arylmethyl group, potentially enhancing binding complementarity to the transporter active site [1]. In related SAR campaigns for monoamine transporter inhibitors, ortho-halogen substitution has been associated with improved potency and selectivity compared to para- or unsubstituted analogs.

Ortho-Br Conformational Effect
Context-dependent
Ortho-bromine may restrict rotation and bias arylmethyl conformation
Potential differentiation from regioisomers in SAR studies; confirmatory binding data needed
Conceptual SAR; direct comparison with meta-/para-analogs not available
Halogen SAR Ortho-effect Bromine substituent

Recommended Research Applications and Procurement


CNS Target Engagement with Predicted High BBB Penetration

Based on its tPSA of 6.5 Ų and zero H-bond donors , this compound is predicted to passively cross the blood-brain barrier with high efficiency. It is suitable for in vivo CNS pharmacology experiments where achieving therapeutic brain concentrations is critical, such as microdialysis studies for monoamine level modulation or behavioral models of depression.

SAR Exploration of Dual SERT/NET Inhibitors

As a member of the N-alkyl-N-arylmethylpiperidin-4-amine class [1], this compound serves as a key analog for probing the effects of N-benzylation and ortho-bromination on dual monoamine reuptake inhibition. Researchers can use it to benchmark against des-benzyl or para-halogen analogs to map transporter pharmacophores.

Orthosteric Transporter Binding Pocket Mapping

The unique combination of a bulky N-benzyl group and an ortho-bromobenzyl group creates a distinct three-dimensional pharmacophore . This compound can be used in molecular docking studies or cryo-EM experiments to understand how steric bulk and halogen position influence ligand-transporter interactions at SERT and NET.

In Vitro ADME/Tox Profiling for Lead Optimization

With its high cLogP of 5.21 , this compound is a suitable tool for studying the impact of lipophilicity on metabolic stability, plasma protein binding, and hERG liability. It can be used as a reference compound in ADME/Tox panels to establish lipophilicity-safety relationships within dual reuptake inhibitor programs.

Application
Selection Property
Validation Focus
CNS target engagement studies
Predicted high BBB permeability profile
Brain exposure monitoring (e.g., microdialysis, tissue distribution)
Dual SERT/NET SAR exploration
N-benzyl and ortho-bromo substitution pattern
Benchmarking against des-benzyl and regioisomeric analogs
Transporter binding site mapping
Distinct 3D pharmacophore (bulky N-benzyl + ortho-Br)
Docking, cryo-EM, or mutational studies of ligand-transporter complexes
ADME/Tox profiling of lipophilic tool compounds
High lipophilicity reference (cLogP ~5.2)
Metabolic stability, plasma protein binding, hERG interaction screening
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